molecular formula C33H35FN2O5 B1671358 ent-Atorvastatin CAS No. 501121-34-2

ent-Atorvastatin

カタログ番号 B1671358
CAS番号: 501121-34-2
分子量: 558.6 g/mol
InChIキー: XUKUURHRXDUEBC-SVBPBHIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ent-Atorvastatin is the inactive enantiomer of Atorvastatin, a lipid-lowering drug . It is used in the study of the regulation of CYP2B6 and CYP3A expression by hydroxymethylglutaryl coenzyme A inhibitors in primary cultured human hepatocytes .


Synthesis Analysis

The synthesis procedures of Atorvastatin include Paal-Knorr synthesis and several new synthetic strategies . Chemical and chemo-enzymatic methods are used for synthesizing the optically active side chain of Atorvastatin .


Chemical Reactions Analysis

Atorvastatin degrades under acid and basic conditions. It exhibits a first-order kinetic degradation under acid conditions, compared to a zero-order kinetic degradation under basic conditions .

科学的研究の応用

  • Cancer Research

    • Summary of Application : Statins, including Atorvastatin, have been investigated for their potential effects on cancer incidence and mortality . They have shown antitumor effects via antiproliferative, antiangiogenic, and proapoptotic effects .
    • Methods of Application : The influence of statin therapy on cancer incidence and mortality was investigated by conducting a comprehensive meta-analysis of randomized controlled trials .
    • Results : The pooled results indicated no reduction in cancer incidence with statins compared to placebo . Statins did not decrease cancer mortality .
  • Nonalcoholic Steatohepatitis (NASH) Research

    • Summary of Application : Statins have garnered attention for their therapeutic potential in NASH . They manifest anti-inflammatory and antifibrotic properties and impart a beneficial impact on hepatic health .
    • Methods of Application : A literature search was conducted using the PubMed and Web of Science databases to determine the safety and efficacy of statins in patients and animals with NASH and NAFLD .
    • Results : Statins were found to improve steatosis, a condition characterized by fat accumulation in the liver .
  • Alzheimer’s Dementia Research

    • Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on cognitive functions in Alzheimer’s dementia patients .
    • Methods of Application : Randomized controlled trials were conducted comparing statin users and non-users, and the cognitive trajectories were evaluated with mini-mental state examination (MMSE) .
    • Results : Statin use was associated with slower cognitive decline in Alzheimer’s dementia patients .
  • Age-Related Bone Loss Research

    • Summary of Application : Statins have been investigated for their potential effects on osteoporotic fractures in older adults .
    • Methods of Application : A longitudinal cohort study was conducted using the Swedish Registry for Cognitive/Dementia Disorders .
    • Results : Statin use was associated with significant reduction in the risk of osteoporotic fractures in older adults .
  • Cardiovascular Disease Research

    • Summary of Application : Statins, including Atorvastatin, are widely used in the prevention of cardiovascular disease .
    • Methods of Application : Systematic reviews and network meta-analyses were conducted to compare the efficacy of different statin treatments on levels of non-high density lipoprotein cholesterol (non-HDL-C) for the prevention of cardiovascular disease .
    • Results : Atorvastatin at high intensity showed significant reductions in levels of non-HDL-C, which is beneficial for cardiovascular disease prevention .
  • Cholesterol-Lowering Research

    • Summary of Application : Atorvastatin is commonly used for its lipid-lowering effects .
    • Methods of Application : Randomized controlled trials were conducted to compare the efficacy of Atorvastatin in lowering blood cholesterol .
    • Results : Atorvastatin showed a consistent effect in lowering blood cholesterol over a range of doses .
  • Epistaxis Research

    • Summary of Application : Epistaxis, or nosebleeds, is a common ENT presentation. The British National Formulary lists epistaxis as a common side effect of Atorvastatin .
    • Methods of Application : A retrospective analysis over 10 months identified 100 individuals who presented to the hospital with epistaxis .
    • Results : Of the 100 patients admitted with epistaxis, 27 were receiving Atorvastatin . None of the 24 ENT registrars were aware that epistaxis was a listed common side effect of Atorvastatin .
  • Autoimmune and Chronic Inflammatory Diseases Research

    • Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on autoimmune and chronic inflammatory diseases .
    • Methods of Application : Systematic reviews and network meta-analyses were conducted to compare the efficacy of different statin treatments .
    • Results : Statins have shown beneficial effects in reducing the onset and progression of autoimmune and chronic inflammatory diseases .
  • Diabetes Research

    • Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on diabetes .
    • Methods of Application : Randomized controlled trials were conducted to compare the efficacy of different statin treatments .
    • Results : Statins have shown beneficial effects in reducing the onset and progression of diabetes .
  • Stroke Prevention Research

    • Summary of Application : Atorvastatin is commonly used for its effects in stroke prevention .
    • Methods of Application : Randomized controlled trials were conducted to compare the efficacy of Atorvastatin in preventing strokes .
    • Results : Atorvastatin showed a consistent effect in reducing the risk of strokes .
  • Bacterial Infections Research

    • Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on bacterial infections .
    • Methods of Application : Systematic reviews and network meta-analyses were conducted to compare the efficacy of different statin treatments .
    • Results : Statins have shown beneficial effects in reducing the onset and progression of bacterial infections .
  • Human Immunodeficiency Virus (HIV) Research

    • Summary of Application : Statins, including Atorvastatin, have been studied for their potential effects on HIV .
    • Methods of Application : Systematic reviews and network meta-analyses were conducted to compare the efficacy of different statin treatments .
    • Results : Statins have shown beneficial effects in reducing the onset and progression of HIV .

将来の方向性

One future direction is the development of Atorvastatin combination therapies. For example, the combination of Atorvastatin and Ezetimibe has been shown to have a greater impact on LDL-C reduction and the potential to have a better outcome in the treatment of cardiovascular disease .

特性

IUPAC Name

(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUURHRXDUEBC-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134523-03-8 (calcium salt)
Record name Atorvastatin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Atorvastatin

CAS RN

110862-48-1, 501121-34-2
Record name Atorvastatin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ent-Atorvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENT-ATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATORVASTATIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-Atorvastatin
Reactant of Route 2
ent-Atorvastatin
Reactant of Route 3
ent-Atorvastatin
Reactant of Route 4
ent-Atorvastatin
Reactant of Route 5
Reactant of Route 5
ent-Atorvastatin
Reactant of Route 6
ent-Atorvastatin

Citations

For This Compound
5
Citations
JH Hey-Hadavi, E Kuntze, D Luo, P Silverman… - The American journal of …, 2006 - Elsevier
… Because this was an analysis of pooled data from 50 clinical studies, the total exposure times of the different atorvastatin doses were disparate. However, all groups had adequate …
Number of citations: 36 www.sciencedirect.com
YA Choi, SJ Lee, SY Kim, YK Chang - Korean Journal of Nephrology, 2011 - krcp-ksn.org
Kidney transplant recipients are more susceptible to rhabdomyolysis because of both the numerous medicines they take, such as immunosuppressants, lipid-lowering agents, and …
Number of citations: 1 www.krcp-ksn.org
Z Kiss, L Nagy, I Reiber, G Paragh, MP Molnar… - Archives of Medical …, 2013 - termedia.pl
Results: The percentage of patients who persisted with overall statin therapy was 46% after 1 month, 40.3% after 2 months, 27% after 6 months, and 20.1% after 12 months. Persistence …
Number of citations: 30 www.termedia.pl
S Noreen, H Rehman, T Tufail… - Food Science & …, 2023 - Wiley Online Library
Fennel seeds and flaxseed have been traditionally used against many medical ailments due to their medicinal characteristics. The aim of the study was to investigate the health …
Number of citations: 4 onlinelibrary.wiley.com
AM Moyer, JM Reid - Yamada's Textbook of Gastroenterology, 2022 - Wiley Online Library
… The same variant has also been implicated in lower rosuvastatin, atorvastatin, and simvastatin clearance as well as increased risk of developing dose‐depend ent atorvastatin adverse …
Number of citations: 1 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。